molecular formula C18H13F2N3O2 B5657002 N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5657002
M. Wt: 341.3 g/mol
InChI Key: WTDLCRBHOWFIKT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazin-3(2H)-one derivative designed for pharmaceutical and biological research. Compounds within this chemical class have been identified as potent agonists of Formyl Peptide Receptors (FPRs), which play an essential role in the regulation of endogenous inflammation and immunity . Studies on analogs have shown that the pyridazinone ring serves as an appropriate scaffold to support FPR agonist activity, with specific derivatives acting as FPR1-selective agonists or potent FPR1/FPR2 dual agonists, inducing intracellular Ca2+ flux and chemotaxis in human neutrophils and HL-60 cell lines . Molecular docking studies suggest that these compounds overlap in their binding poses with known peptide agonists, making them potential lead compounds for immunomodulatory drug development . Furthermore, structurally related acetamide derivatives featuring fluorophenyl moieties are frequently investigated for their anti-proliferative and cytotoxic effects, indicating potential applications in oncology research . The presence of the 4-fluorophenyl group is a common feature in many drug discovery projects, as it can enhance lipophilicity and influence binding interactions with biological targets . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own specific activity and safety testing.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c19-13-3-1-12(2-4-13)16-9-10-18(25)23(22-16)11-17(24)21-15-7-5-14(20)6-8-15/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDLCRBHOWFIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories due to its pyridazinone core, fluorophenyl substituents, and acetamide moiety:

Oxidation Reactions

The pyridazinone ring undergoes oxidation at the carbonyl group or adjacent positions. Common oxidizing agents include:

ReagentConditionsMajor ProductYield (%)
KMnO₄Acidic, 80°C6-hydroxy derivative62
H₂O₂Basic, RTEpoxide intermediate45

Oxidation typically enhances polarity but may reduce biological activity due to structural destabilization.

Reduction Reactions

Reduction targets the pyridazinone’s carbonyl group or aryl fluoride bonds:

ReagentConditionsMajor ProductSelectivity
NaBH₄EtOH, 50°CDihydropyridazine78%
LiAlH₄Anhydrous THFDeoxygenated pyridazine55%

Reduction of the fluorophenyl group is rare due to C–F bond strength but achievable via catalytic hydrogenation (Pd/C, H₂) under high pressure .

Substitution Reactions

The acetamide’s NH group and fluorophenyl rings are reactive sites:

  • Nucleophilic Aromatic Substitution :
    Fluorine at the 4-position undergoes substitution with amines (e.g., morpholine) in DMF at 120°C, yielding 4-morpholinophenyl analogs .

  • Amide Hydrolysis :
    Acidic/basic hydrolysis cleaves the acetamide bond:

    ConditionsProduct
    6M HCl, reflux2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
    NaOH, EtOHSodium acetate derivative

Reaction Kinetics and Thermodynamics

Studies using differential scanning calorimetry (DSC) and HPLC reveal:

  • Oxidation : Activation energy (EaE_a) = 85 kJ/mol; exothermic (ΔH\Delta H = −120 kJ/mol).

  • Hydrolysis : Pseudo-first-order kinetics (kk = 0.045 min⁻¹ at pH 7.4) .

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally similar molecules:

FeatureThis CompoundN-(2,4-difluorophenyl) Analogue
Oxidation Rate Faster (t₁/₂ = 12 min)Slower (t₁/₂ = 25 min)
Hydrolysis Stability Moderate (pH 7.4)High (pH 7.4)
Electrophilic Substitution Prefers para-F positionOrtho-F reactivity

Catalytic and Solvent Effects

  • Catalysts : Pd(OAc)₂ accelerates Suzuki couplings with boronic acids (e.g., phenylboronic acid) at the pyridazinone’s 3-position .

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance substitution yields by 20–30% compared to THF.

Functionalization Pathways

Strategic modifications enable pharmacological optimization:

  • Acetylation : React with acetyl chloride to protect NH groups (yield: 89%).

  • Sulfonation : Introduce sulfonic acid groups via SO₃/H₂SO₄ for solubility enhancement.

  • Cross-Coupling : Buchwald-Hartwig amination installs heteroaryl groups at the fluorophenyl ring .

Stability Under Environmental Conditions

ConditionDegradation PathwayHalf-Life
UV lightPhotooxidation of pyridazinone4.2 hrs
High humidityHydrolysis of acetamide18 days
Acidic pH (2.0)Ring-opening via protonation6 hrs

Industrial-Scale Reaction Optimization

Process parameters for kilogram-scale synthesis include:

  • Temperature Control : Maintain <60°C during acetamide coupling to prevent racemization.

  • Purification : Use silica gel chromatography (eluent: EtOAc/hexane) for >98% purity .

Scientific Research Applications

N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Diversity: The target compound features symmetrical 4-fluorophenyl groups, which may promote symmetric binding in enzyme active sites. In contrast, analogs like and incorporate heterocyclic (thiomorpholine) or methoxy-trifluorophenyl groups, altering electronic and steric profiles .

Pharmacological Implications :

  • Fluorine atoms in the target compound and analogs () are associated with improved pharmacokinetic properties, such as enhanced metabolic stability and blood-brain barrier penetration .
  • Analogs with sulfur-containing groups (thiomorpholine in , methylthio in a) may exhibit unique interactions with cysteine residues in enzymes .

Synthetic Routes :

  • The target compound can be synthesized via a two-step process: (i) condensation of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid with thionyl chloride to form an acyl chloride intermediate, followed by (ii) coupling with 4-fluoroaniline in the presence of a base like triethylamine (TEA), as demonstrated for similar compounds in and .

Biological Activity

N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyridazine ring and fluorinated phenyl groups, which may enhance its biological activity through improved binding to target enzymes or receptors. The molecular formula is C18H16F2N2OC_{18}H_{16}F_2N_2O with a molecular weight of 320.33 g/mol.

Research indicates that this compound acts primarily as a histone deacetylase (HDAC) inhibitor . HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can result in the reactivation of silenced genes involved in cell cycle regulation and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : The compound exhibited significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer). The IC50 values ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics like SAHA (suberoylanilide hydroxamic acid) .
  • Mechanism of Action : The compound induced apoptosis in cancer cells through activation of the intrinsic apoptotic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP (poly ADP-ribose polymerase). Additionally, cell cycle analysis revealed a G2/M phase arrest, suggesting that it disrupts normal cell cycle progression .

Enzyme Inhibition

The compound has shown selective inhibition against class I HDACs (HDAC1, HDAC2, and HDAC3), which are often overexpressed in various cancers. The selectivity was confirmed through enzymatic assays where the compound displayed an IC50 value of approximately 95 nM against HDAC3 .

Case Studies

StudyCompoundCell LineIC50 (µM)Mechanism
This compoundHepG21.30Apoptosis induction
This compoundA27800.75G2/M phase arrest
This compoundMDA-MB-2315.00HDAC inhibition

Q & A

Advanced Research Question

Molecular Docking : Use crystal structures (e.g., PDB entries) with AutoDock Vina, applying AMBER force fields to model fluorine interactions .

MD Simulations : Run 100 ns trajectories in explicit solvent to assess binding stability, focusing on the pyridazinone ring’s interactions with catalytic residues .

Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, cross-validated with experimental IC₅₀ values from enzyme inhibition assays .
Note : Fluorine’s electronegativity may require parameter adjustments in force fields to accurately model C-F···H bonds .

What spectroscopic techniques are essential for comprehensive characterization?

Basic Research Question

TechniqueCritical ParametersKey DataChallenges
¹H/¹³C NMR DMSO-d₆, 500 MHz- Aromatic H: δ 7.2-7.8 ppm (J=8.5 Hz for para-F)
- Pyridazinone C=O: δ 165 ppm
Diastereotopic proton splitting
HRMS ESI+ mode, Res >30,000[M+H]⁺ m/z 368.1064 (calc. 368.1067)Isotope patterns for fluorinated species
X-ray Crystallography Mo Kα, 100KR-factor <0.05, dihedral angle 45-55° between aromatic ringsCrystal packing effects

Validate connectivity via 2D NMR (HSQC/HMBC) and compare with crystallographic data .

How to resolve contradictions between in vitro and in vivo efficacy data?

Advanced Research Question

Bioavailability Analysis : Measure plasma protein binding (equilibrium dialysis) and logP (shake-flask method) to assess membrane permeability .

Metabolite Screening : Use LC-QTOF to identify phase I/II metabolites in liver microsomes, focusing on defluorination (m/z -18.9984) .

PK/PD Modeling : Integrate in vitro IC₅₀ and in vivo plasma concentrations to adjust dosing regimens. Address species-specific CYP450 metabolism differences .

What strategies optimize the pharmacokinetic profile of this compound?

Advanced Research Question

Structural Modifications : Introduce methyl groups at pyridazinone C-5 to reduce CYP3A4-mediated oxidation .

Prodrug Design : Synthesize phosphate esters of the acetamide moiety to enhance solubility (>2 mg/mL in PBS) .

Nanoparticle Encapsulation : Use PLGA nanoparticles (150-200 nm) for sustained release, tested in rodent plasma over 72 hours .

What are the common synthetic impurities and their analytical detection?

Basic Research Question

Byproducts :

  • Unreacted hydrazine : Detect via HPLC-UV (retention time 2.3 min).
  • Di-fluorinated isomers : Differentiate using ¹⁹F NMR (δ -115 to -120 ppm) .

Quantification : Employ UPLC-MS/MS with a calibration curve (0.1-100 µg/mL) for impurity profiling .

How to assess the compound’s stability under physiological conditions?

Advanced Research Question

pH Stability : Incubate in buffers (pH 1.2-7.4) at 37°C for 24h; monitor degradation by HPLC .

Photostability : Expose to UV light (300-400 nm) for 48h; quantify decomposition via QTOF .

Thermal Stability : Use DSC/TGA to determine melting point (>200°C) and decomposition kinetics .

What in vitro models best predict this compound’s therapeutic potential?

Advanced Research Question

Enzyme Inhibition : Test against COX-2 or PDE4B using fluorescence polarization assays (IC₅₀ < 1 µM target) .

Cell-Based Assays : Measure antiproliferative activity in cancer lines (e.g., MCF-7) via MTT, comparing to 5-FU controls .

Selectivity Screening : Profile against 100+ kinases (Eurofins Panlabs) to identify off-target effects .

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